molecular formula C18H19NO3 B11175975 4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate

4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11175975
M. Wt: 297.3 g/mol
InChI Key: PYXXYBUPCWUTJG-UHFFFAOYSA-N
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Description

4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates and esters It is characterized by the presence of a phenyl acetate group and a carbamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate can be achieved through a multi-step process involving the following key steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-ethyl-6-methylaniline with phosgene to form the corresponding carbamoyl chloride.

    Coupling with Phenol: The carbamoyl chloride is then reacted with phenol in the presence of a base, such as pyridine, to form the carbamoyl phenol intermediate.

    Acetylation: The final step involves the acetylation of the carbamoyl phenol intermediate using acetic anhydride in the presence of a catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Phenol and acetic acid.

    Oxidation: Corresponding alcohols or carboxylic acids.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring can lead to distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

[4-[(2-ethyl-6-methylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C18H19NO3/c1-4-14-7-5-6-12(2)17(14)19-18(21)15-8-10-16(11-9-15)22-13(3)20/h5-11H,4H2,1-3H3,(H,19,21)

InChI Key

PYXXYBUPCWUTJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)OC(=O)C)C

Origin of Product

United States

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